

Xanthine oxidase-IN-12 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: Xanthine oxidase-IN-12

Cat. No.: B15569625

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Application Notes and Protocols for Xanthine Oxidase-IN-12

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of **Xanthine Oxidase-IN-12**, a potent inhibitor of the xanthine oxidase enzyme. Included are the physicochemical properties of the compound, a comprehensive protocol for determining its solubility in various solvents, and an overview of the xanthine oxidase signaling pathway. This guide is intended to support researchers in the effective use of **Xanthine Oxidase-IN-12** in preclinical and research applications.

Physicochemical Properties of Xanthine Oxidase-IN-12

Xanthine Oxidase-IN-12, with the chemical formula C₁₅H₉BrO₄, is a potent inhibitor of xanthine oxidase with an IC₅₀ of 91 nM. Its systematic IUPAC name is 3-(3-bromophenyl)-5,7-dihydroxychromen-2-one.



Property	Value	
Molecular Formula	C15H9BrO4	
Molecular Weight	333.13 g/mol	
IUPAC Name	3-(3-bromophenyl)-5,7-dihydroxychromen-2-one	
IC50	91 nM for xanthine oxidase	
Physical Appearance	Solid (form may vary)	

Solubility of Xanthine Oxidase-IN-12

Quantitative solubility data for **Xanthine Oxidase-IN-12** in dimethyl sulfoxide (DMSO) and other common laboratory solvents is not readily available in public literature. However, DMSO is a common solvent for dissolving small molecules for in vitro assays. The following section provides a general protocol for determining the kinetic solubility of a compound like **Xanthine Oxidase-IN-12**.

Table 2.1: Predicted and General Solubility Profile

Solvent	Solubility	Remarks
DMSO	Expected to be soluble	A common solvent for creating stock solutions of small molecule inhibitors.
Ethanol	Likely soluble to some extent	May require warming.
Water	Predicted to have low solubility	Aqueous buffers may require the addition of a co-solvent like DMSO.
Phosphate-Buffered Saline (PBS)	Predicted to have low solubility	Similar to water; final concentration will be limited.

Experimental Protocol: Determination of Kinetic Solubility



This protocol describes a general method for determining the kinetic solubility of a test compound, such as **Xanthine Oxidase-IN-12**, in a desired buffer system using a DMSO stock solution. This method relies on detecting the formation of a precipitate as the compound is diluted from a high-concentration DMSO stock into an aqueous buffer.

Materials and Reagents:

- Xanthine Oxidase-IN-12
- Dimethyl Sulfoxide (DMSO), anhydrous
- Phosphate-Buffered Saline (PBS), pH 7.4
- Other aqueous buffers as required (e.g., Tris-HCl, HEPES)
- 96-well microplate (clear bottom, UV-transparent if using spectrophotometry)
- · Multichannel pipette
- Plate reader capable of detecting light scattering or turbidity (e.g., at 620 nm) or a UV-Vis spectrophotometer.

Methodology:

- · Preparation of Stock Solution:
 - Prepare a high-concentration stock solution of Xanthine Oxidase-IN-12 in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved. This can be facilitated by gentle warming or sonication.
- Preparation of Assay Plate:
 - Add the desired aqueous buffer (e.g., PBS) to the wells of a 96-well microplate. It is recommended to test a range of final DMSO concentrations, so vary the initial volume of buffer accordingly. For example, for a final volume of 200 μL, you might add 198 μL, 196 μL, etc., to different wells.
- Compound Addition and Mixing:



- \circ Using a multichannel pipette, add a small volume of the DMSO stock solution to the buffer-containing wells to achieve a range of final compound concentrations. For example, adding 2 μ L of a 10 mM stock to 198 μ L of buffer will result in a 100 μ M final concentration with 1% DMSO.
- Immediately after adding the compound, mix the contents of the wells thoroughly. This can be done by pipetting up and down or by using a plate shaker.
- Incubation and Precipitation Detection:
 - Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
 - Visually inspect the wells for any signs of precipitation.
 - For a quantitative measurement, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm) to measure light scattering caused by precipitated particles. An increase in absorbance compared to a DMSO-only control indicates precipitation.

Data Analysis:

- The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under the tested conditions.
- Plot the absorbance (or light scattering) against the compound concentration. The concentration at which the absorbance begins to significantly increase is the kinetic solubility limit.

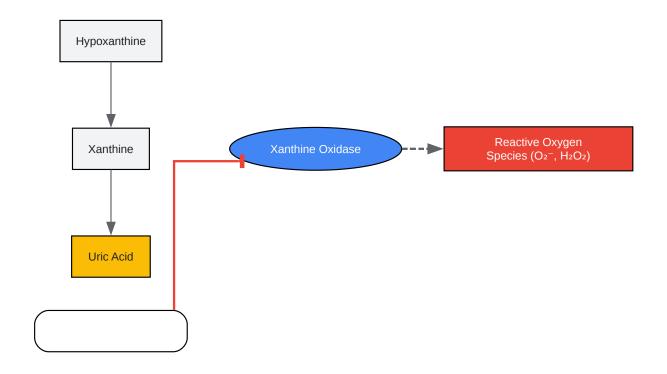
Signaling Pathway and Mechanism of Action

Xanthine oxidase is a key enzyme in purine metabolism.[1] It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[2][3] During these reactions, molecular oxygen is reduced, leading to the production of reactive oxygen species (ROS), including superoxide anion (O_2^-) and hydrogen peroxide (H_2O_2) .



Xanthine oxidase inhibitors, such as **Xanthine Oxidase-IN-12**, block the activity of this enzyme.[2] By doing so, they prevent the conversion of hypoxanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body.[4] This mechanism is the basis for the use of xanthine oxidase inhibitors in the treatment of hyperuricemia and gout.[1]

Furthermore, by inhibiting xanthine oxidase, these compounds also reduce the production of ROS.[5] Oxidative stress resulting from excessive ROS production is implicated in various pathological conditions, including inflammation and cardiovascular diseases.[6] Therefore, inhibitors of xanthine oxidase may also exert therapeutic effects through their antioxidant properties.



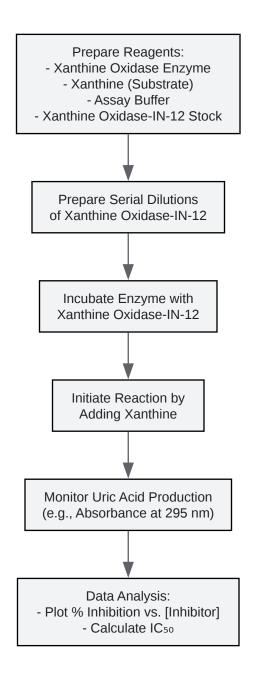
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Caption: Xanthine Oxidase Signaling Pathway and Inhibition.

Experimental Workflow for Assessing Inhibitor Activity



The following workflow outlines the key steps to assess the in vitro activity of **Xanthine Oxidase-IN-12**.



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Caption: In Vitro Xanthine Oxidase Inhibition Assay Workflow.

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